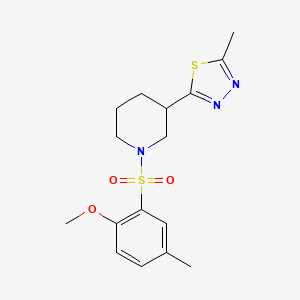
2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((2-Methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C16H21N3O3S2 and its molecular weight is 367.48. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Breast Cancer Activity
The compound has been involved in the synthesis of novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives exhibiting anti-breast cancer activity. Specifically, compounds synthesized through reactions involving sulfone moiety-containing precursors demonstrated significant in vitro anticancer activity against the human breast cancer cell line MCF7. Some synthesized compounds outperformed Doxorubicin, a reference drug, indicating the compound's potential as a backbone for developing more effective breast cancer treatments (Al-Said et al., 2011).
Antimicrobial Activities
Derivatives of the compound have shown promising antimicrobial activities. Research involving 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives highlighted their effectiveness against various pathogens. Some derivatives demonstrated superior antibacterial activities, suggesting the compound's utility in developing new antimicrobial agents with potential applications in treating infections (Wu Qi, 2014).
Anticancer Evaluation
The compound's derivatives have been evaluated for their anticancer properties, with certain 1,3-thiazoles containing piperazine substituents showing effectiveness across various cancer cell lines. This research contributes to the broader scientific effort to identify new therapeutic agents for cancer, showcasing the compound's relevance in anticancer drug development (Turov, 2020).
Antiviral Activity
Research into 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, synthesized from a base compound similar in structure to the one , indicated some of these compounds possess anti-tobacco mosaic virus activity. This suggests potential antiviral applications of derivatives of the compound, contributing to the development of new antiviral drugs (Chen et al., 2010).
Anticonvulsant Agents
Derivatives incorporating a sulfonamide moiety and related to the compound have been synthesized and evaluated as anticonvulsant agents. Certain synthesized compounds displayed protection against convulsions, suggesting the compound's framework might be beneficial in developing new treatments for epilepsy or other seizure-related disorders (Farag et al., 2012).
Propiedades
IUPAC Name |
2-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]-5-methyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-11-6-7-14(22-3)15(9-11)24(20,21)19-8-4-5-13(10-19)16-18-17-12(2)23-16/h6-7,9,13H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABOWJSKNPDLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
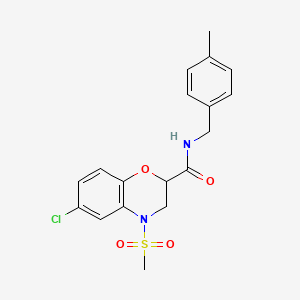

![2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid](/img/structure/B2461479.png)
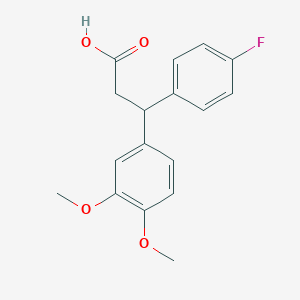
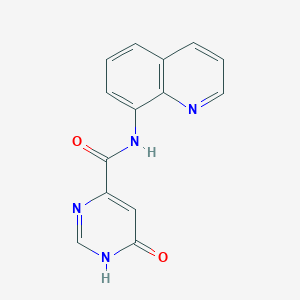

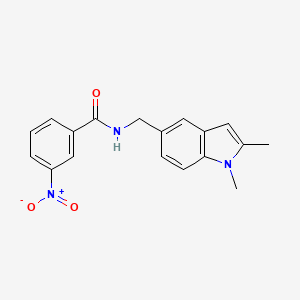
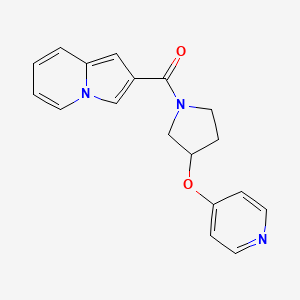
![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2461487.png)
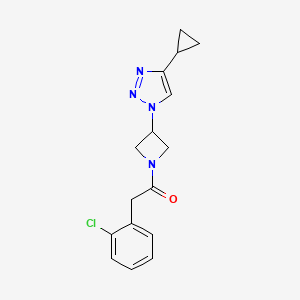
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2461492.png)
![N-(4-chlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2461494.png)
![N-(2,5-dichlorophenyl)-2-(6-methyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2461495.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2461497.png)
